

Technical Support Guide: Stability & Handling of D-Homophenylalanine[1]

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Compound of Interest

Compound Name: *D-(R)-Homophenylalanine HCl*

CAS No.: 105382-08-9

Cat. No.: B1530530

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Version: 2.1 | Last Updated: February 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Engineers Topic: Stability & Solubility Optimization of D-Homophenylalanine (D-Hphe) [1]

Core Technical Overview

D-Homophenylalanine (D-Hphe) is a non-proteinogenic

-amino acid used extensively as a chiral building block in the synthesis of ACE inhibitors (e.g., Lisinopril precursors) and protease-resistant peptides.[1] Structurally, it differs from D-Phenylalanine by the insertion of a methylene group (

) in the side chain, imparting unique lipophilicity and steric properties.[1]

Key Physicochemical Specifications:

- CAS Number: 82795-51-5[1][2][3][4]
- Molecular Formula: $C_{10}H_{13}NO_2$ [1][2][3][4]

[4][5]

- Molecular Weight: 179.22 g/mol [1][2][3][4]

- Isoelectric Point (pI): ~5.9 (Estimated based on homolog Phenylalanine)

- pKa Values:

-COOH

2.32,

-

9.2^[1]

Troubleshooting Guide: Stability & Solubility

Issue 1: "My D-Homophenylalanine precipitates when added to neutral buffers (pH 7.0–7.4)."

Diagnosis: Isoelectric Precipitation. Root Cause: Like all zwitterionic amino acids, D-Hphe exhibits minimum solubility near its isoelectric point (pI

5.9).^[1] At neutral pH, the net charge is near zero, maximizing crystal lattice energy and minimizing solvation. Solution:

- Acidic Solubilization (Recommended): Dissolve D-Hphe in dilute HCl (0.1 M) first.^[1] The protonation of the carboxyl group () and amine () creates a cationic species with high solubility.^[1]
- Basic Solubilization: Dissolve in dilute NaOH or . This creates the anionic species ().^[1] Warning: Prolonged exposure to high pH (>10) risks racemization (see Issue 2).
- Buffer Exchange: Once dissolved in acid/base, slowly add to your target buffer while stirring rapidly to prevent local precipitation, or ensure the final concentration is below the saturation limit (~15-20 mg/mL in water at 25°C).

Issue 2: "I detect L-isomer impurities after coupling reactions in basic media."

Diagnosis: Base-Catalyzed Racemization. Root Cause: The

-proton of D-Hphe is weakly acidic.[1] In the presence of strong bases (e.g., tertiary amines like DIPEA or DBU) and activating agents (e.g., HATU, TBTU), the intermediate active ester can cyclize to form an oxazolone (azlactone). This intermediate allows rapid removal of the

-proton, leading to a planar enolate that can be reprotonated from either side, generating the L-enantiomer.[1] Solution:

- Use Weak Bases: Switch from DBU/TEA to Collidine or N-methylmorpholine (NMM) during coupling.[1]
- Add Additives: Use Oxyma Pure or HOBT, which suppress azlactone formation by converting the reactive ester to a more stable active ester.
- Protocol Check: Ensure the base is added after the amino acid and coupling reagent are mixed, and keep the temperature

0°C during the addition step.

Issue 3: "The compound turns yellow/brown during storage in solution."

Diagnosis: Oxidative Degradation. Root Cause: While the benzene ring is relatively stable, the benzylic/homobenzylic positions are susceptible to radical oxidation over time, especially in the presence of light and trace metals. This can yield benzaldehyde or phenylacetic acid derivatives.[6] Solution:

- Lyophilize: Never store D-Hphe in solution for long periods (>24h).
- Dark Storage: Store solid powder at +2°C to +8°C in amber vials.
- Argon Overlay: If solution storage is mandatory, sparge with Argon and store at -20°C.[1]

Experimental Protocols

Protocol A: Solubility Optimization for Stock Solutions

Objective: Prepare a stable 50 mM stock solution for biological assays.

- Weighing: Weigh 89.6 mg of D-Hphe.
- Primary Dissolution: Add 1.0 mL of 0.1 M HCl. Vortex until clear (approx. 30-60 seconds).
 - Checkpoint: If particles remain, sonicate for 5 mins at room temperature.
- Dilution: Add 9.0 mL of the target buffer (e.g., PBS or HEPES).
- pH Adjustment: Measure pH immediately. If the pH drops significantly due to the HCl, adjust carefully with 1 M NaOH.
 - Critical: Do not overshoot pH > 9.0 to avoid racemization risks.
- Filtration: Filter sterilize using a 0.22 μm PVDF membrane (low protein binding).

Protocol B: Chiral Purity Analysis (HPLC)

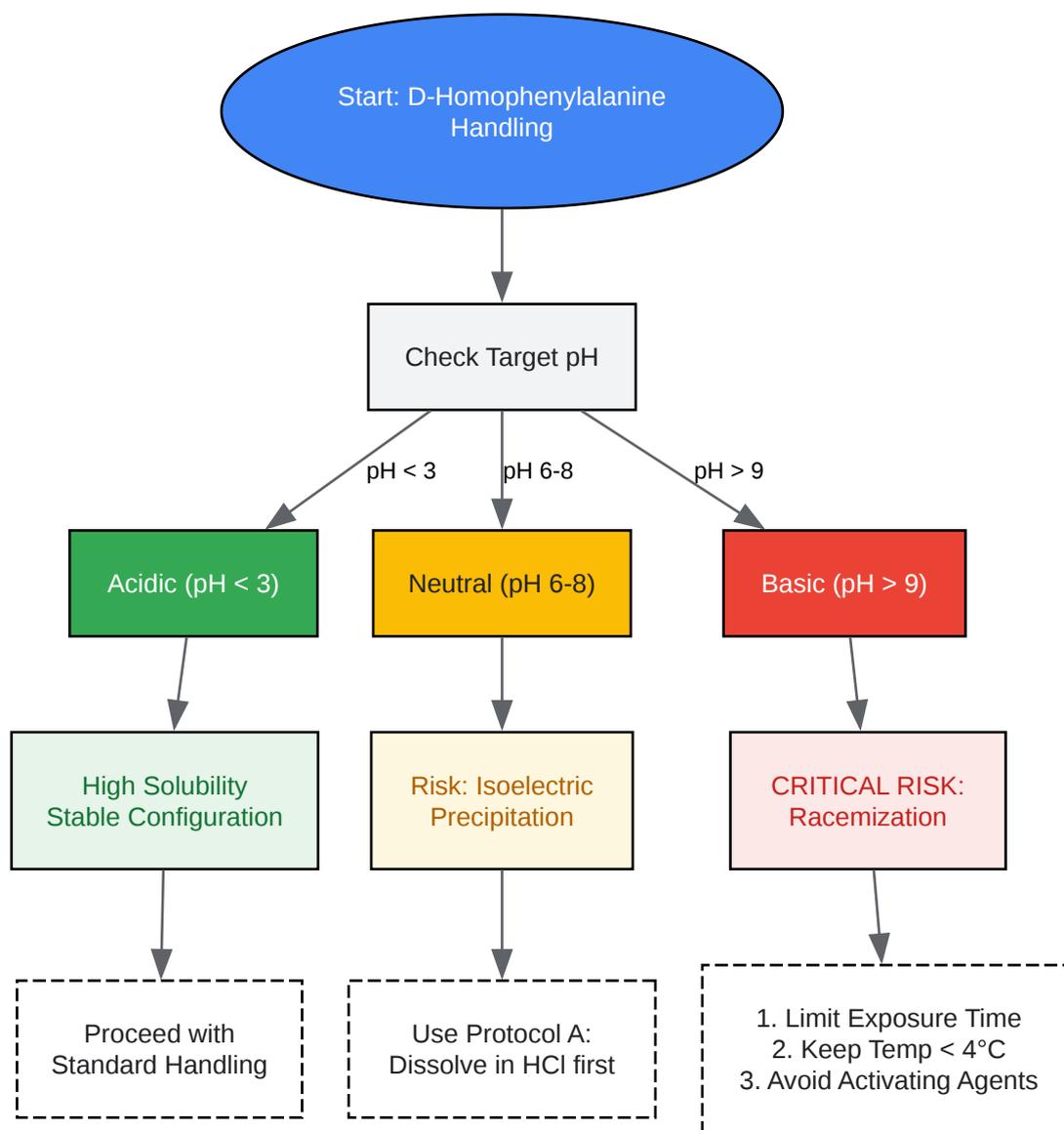
Objective: Quantify D- vs L-Homophenylalanine ratio.^[1]

- Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel).
- Mobile Phase: 50 mM aqueous (pH 1.5) / Acetonitrile (80:20 v/v).
 - Note: Acidic mobile phases are required to protonate the amine for interaction with the crown ether stationary phase.
- Flow Rate: 0.5 mL/min.
- Detection: UV at 210 nm (detects the peptide bond/carboxyl) and 254 nm (phenyl ring).
- Temperature: 25°C (Lower temperature improves chiral separation factors).

Visualizations

Figure 1: Stability & Handling Decision Tree

Caption: Logical workflow for determining optimal handling conditions based on experimental pH and application requirements.



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[1]

Figure 2: Base-Catalyzed Racemization Mechanism

Caption: Mechanistic pathway showing how basic conditions and activation lead to the loss of chiral purity via azlactone formation.[1][7]



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Summary Data Tables

Table 1: Solubility Profile vs. pH

pH Condition	Solubility Status	Mechanistic Explanation	Recommendation
pH < 3.0	High	Cationic form ().[1] High solvation energy.	Ideal for stock preparation.
pH 5.0 – 7.0	Low / Insoluble	Zwitterionic form. Net charge 0. Lattice energy dominates.	Avoid direct addition; use Protocol A.
pH > 9.0	Moderate	Anionic form ().[1] Good solubility.	Caution: High risk of racemization.[8]

Table 2: Stability Risks by Condition

Condition	Risk Level	Primary Degradation Mode	Prevention Strategy
Solid State (RT)	Low	Oxidation (slow)	Store in amber vials, desiccated.[1]
Acidic Solution	Low	Hydrolysis (negligible for free AA)	Stable for weeks at 4°C.
Basic Solution	High	Racemization	Use immediately; keep cold.
Activated Ester	Critical	Azlactone formation	Use Oxyma/HOBt; minimize base.

References

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